molecular formula C12H22N2O2 B1477252 Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone CAS No. 2097995-37-2

Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone

Cat. No.: B1477252
CAS No.: 2097995-37-2
M. Wt: 226.32 g/mol
InChI Key: CFJKLKAXRWYYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone (CAS 2097995-37-2) is a synthetic chemical compound featuring a β-lactam (azetidin-2-one) core linked to a hydroxy-substituted piperidine moiety. This structure places it within a class of molecules being actively investigated for their potential in medicinal chemistry and drug discovery. Compounds containing the azetidin-3-yl methanone scaffold are of significant research interest due to their potential biological activities. In particular, β-lactam analogues have been designed and studied as novel antiproliferative agents, with some demonstrating potent in vitro activity against cancer cell lines, including triple-negative breast cancer (MDA-MB-231) . These related compounds have been shown to inhibit tubulin polymerization and act as colchicine-binding site inhibitors (CBSIs), disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . The specific substitution pattern on the piperidine ring in this compound suggests it may be explored for its interactions with various biological targets. This product is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

azetidin-3-yl-(4-hydroxy-3-propylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-3-9-8-14(5-4-11(9)15)12(16)10-6-13-7-10/h9-11,13,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJKLKAXRWYYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone is a derivative of azetidine and piperidine, which are both important classes of nitrogen-containing heterocycles in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H20_{20}N2_2O2_2, with a molecular weight of approximately 236.31 g/mol. The structure consists of an azetidine ring linked to a piperidine moiety, which is further substituted with a hydroxyl group and a ketone group.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cell proliferation pathways.
  • Neuroprotective Effects : The compound shows potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Properties : Some data indicate antimicrobial activity against various bacterial strains.

Anticancer Research

A study conducted by explored the effects of PLK4 inhibitors, including derivatives similar to this compound, on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in cancerous cells by inducing apoptosis.

Neuroprotective Effects

In a separate investigation, compounds with structural similarities to Azetidin derivatives were tested for their neuroprotective effects in models of neurodegeneration. The findings suggested that these compounds could protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting various kinases involved in cell cycle regulation.
  • Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuroprotective effects.

Table 1: Biological Activities of Azetidin Derivatives

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
NeuroprotectionProtection against oxidative stress
AntimicrobialActivity against bacterial strains

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
Azetidin-3-yl(4-hydroxy-3-propylpiperidin)C13_{13}H20_{20}N2_2O2_2236.31
Similar Compound AC12_{12}H18_{18}N2_2O210.28
Similar Compound BC14_{14}H22_{22}N2_2O250.34

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone with structurally related compounds, focusing on substituents, physicochemical properties, and synthesis yields.

Compound Name Key Structural Features Melting Point (°C) Synthesis Yield Key NMR Shifts (¹³C/¹H) Biological Relevance
This compound (Target) 4-hydroxy-3-propylpiperidine, azetidine, methanone linker N/A N/A N/A Hypothesized enzyme inhibition (e.g., MAGL, kinases)
(4-(1-(4-(3-Fluoroazetidin-1-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (36) Fluorinated azetidine, thiazole, piperazine 171–172 32% δ 165.09 (C=O), 159.33 (thiazole C), 54.62 (piperazine CH2) Monoacylglycerol lipase (MAGL) inhibitor
(4-(1-(1H-1,2,4-Triazole-1-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (10) Triazole, azetidine, piperazine 164–165 28% δ 165.09 (C=O), 153.01 (triazole C), 53.23 (piperazine CH2) Antifungal or antiviral activity (inferred)
(4-(1-(3-Methoxy-4-(pyridin-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (18) Pyridine, methoxybenzoyl, azetidine 90–91 28% δ 169.88 (C=O), 156.75 (pyridine C), 55.78 (methoxy CH3) Kinase inhibition (e.g., EGFR)
(4-Methylpiperazin-1-yl)(4-aminophenyl)methanone (w3 precursor) 4-methylpiperazine, aminophenyl N/A N/A δ 50.11 (piperazine CH2), 45.93 (methyl CH3) Intermediate for kinase inhibitors
(3-{(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amino}azetidin-1-yl)(pyridin-3-yl)methanone (M758-2141) Dual pyridine, cyclopropylmethyl, azetidine N/A N/A δ 159–164 (pyridine C), 52–58 (azetidine CH) Epigenetic modulator (EZH2/HDAC dual inhibitor)

Key Observations:

Structural Diversity: The target compound’s 4-hydroxy-3-propylpiperidine group distinguishes it from analogs with piperazine (e.g., compounds 36, 10, 18) or pyridine substituents (e.g., compound 18, M758-2141). The hydroxy and propyl groups enhance hydrophilicity and steric bulk compared to methoxy or fluorinated derivatives . Methanone Linkers in all compounds stabilize the conformation, but substituents on the azetidine (e.g., fluorine in compound 36) modulate electronic properties and metabolic stability .

Synthesis and Yield: Yields for azetidinyl-piperidinyl methanones range from 28–32%, reflecting challenges in coupling sterically hindered amines and ketones . The target compound’s synthesis would likely require similar optimization.

Biological Implications: Thiazole- or pyridine-containing analogs (e.g., compounds 36, 18) show MAGL or kinase inhibition, suggesting the target compound’s hydroxypropyl group could enhance binding to polar enzyme pockets . Fluorine or triazole substituents (e.g., compounds 36, 10) improve metabolic stability and bioavailability compared to non-halogenated analogs .

Research Findings and Trends

Enzyme Inhibition: Compounds with thiazole moieties (e.g., 36, 10, 18) exhibit nanomolar affinity for MAGL, a therapeutic target in neurodegeneration . The target compound’s hydroxy group may mimic the glycerol substrate of MAGL, though empirical validation is needed.

Physicochemical Properties: Melting Points: Higher melting points (e.g., 171–172°C for compound 36) correlate with crystalline stability, whereas lower values (e.g., 90–91°C for compound 18) suggest amorphous or solvated forms .

Stereochemical Considerations :

  • Azetidine rings often adopt puckered conformations , influencing binding to chiral enzyme pockets. Computational modeling (e.g., SHELX ) could predict the target compound’s preferred conformation.

Preparation Methods

Synthesis of Azetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is commonly synthesized via ring expansion or substitution reactions starting from aziridines or azetidinols.

  • Improved Process Using 3-Amino-Azetidines
    A patented method describes the preparation of 3-amino-azetidines as key intermediates through the reaction of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid, followed by base treatment and extraction steps to isolate the azetidine derivative as a crystalline solid. The reaction conditions include stirring at room temperature, heating to 55-60°C for 12 hours, and purification through organic solvent extraction and drying.

  • Mesylate Intermediate Formation and Amination
    The azetidine intermediate is converted to a mesylate by reaction with methylene chloride and subsequent treatment with triethylamine and isopropylamine, facilitating nucleophilic substitution to install the amine functionality. This step is carried out under controlled temperature and pressure, including hydrogenation conditions using palladium hydroxide catalyst to reduce benzyl protecting groups when applicable.

  • Hydrogenation and Salt Formation
    The azetidine derivatives are often converted to their hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions, followed by reflux and filtration to obtain pure crystalline hydrochloride salts.

Functionalization of Piperidine Moiety

The piperidine ring substituted at the 4-hydroxy and 3-propyl positions is typically prepared through multi-step synthesis involving:

  • Substituted Benzophenone Derivatives as Precursors
    According to recent research, substituted 4-hydroxy benzophenones are synthesized via Fries rearrangement catalyzed by anhydrous aluminum chloride at elevated temperatures (150–170°C), followed by acid quenching and recrystallization.

  • Hydrazide and Azetidinone Formation
    Subsequent steps involve hydrazine hydrate treatment to form acetohydrazides, which are then reacted with aldehydes under reflux to yield benzylideneacetohydrazides. These intermediates undergo chloroacetyl chloride addition in the presence of triethylamine, followed by purification to afford azetidinone derivatives.

  • Integration of Piperidine and Azetidine Units
    The azetidinone intermediates are linked to the piperidine ring system through nucleophilic substitution or amide bond formation, often employing coupling reagents or direct amination strategies under controlled conditions.

Single-Step Synthesis of Azetidine-3-Amines

An efficient single-step synthesis involves the displacement of a mesylate intermediate (1-benzhydrylazetidin-3-yl methanesulfonate) with amines such as piperidine in acetonitrile at 80°C. Using two equivalents of the amine without additional base improves the yield significantly (up to 72%) compared to one equivalent with base (33% yield). The product is purified by silica gel chromatography.

Recent Advances and Alternative Routes

  • Thermal Isomerization of Aziridines
    Thermal isomerization of aziridines in acetonitrile at elevated temperatures can yield 3-bromoazetidines, which serve as versatile intermediates for further substitution reactions.

  • Reduction and Functional Group Manipulation
    Refluxing dibromoalkyl amines and selective reductions can afford substituted azetidines with desired functionalities, including hydroxy and propyl groups on the piperidine ring.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Reference
3-Amino-azetidine synthesis N-t-butyl-O-trimethylsilylazetidine + HCl, NaOH, K2CO3, extraction, drying White crystalline solid, 64%
Mesylate formation & amination Methylene chloride, triethylamine, isopropylamine, 55-60°C, 12 h Crude mesylate, then amine substitution
Hydrogenation & salt formation Pd(OH)2 on carbon, H2 pressure 40-60 psi, reflux, HCl gas bubbling Hydrochloride salt, 62-89.5%
Substituted benzophenone synthesis Fries rearrangement, AlCl3 catalyst, 150-170°C, acid quench Pure 4-hydroxy benzophenones
Hydrazide and azetidinone formation Hydrazine hydrate, aldehydes, chloroacetyl chloride, triethylamine, reflux Azetidinone derivatives
Single-step azetidine-3-amine synthesis 1-benzhydrylazetidin-3-yl methanesulfonate + amine, MeCN, 80°C overnight 72% isolated yield
Thermal isomerization of aziridines Heating aziridines in acetonitrile 3-bromoazetidines

Detailed Research Findings

  • The patented process emphasizes the importance of controlled temperature and sequential extraction steps to maximize yield and purity of azetidine intermediates, highlighting the use of hydrogenation and salt formation for stability and isolation.

  • The synthetic route involving substituted benzophenones and azetidinones provides a modular approach to introduce various functional groups, enabling structural diversity and potential biological activity.

  • The single-step displacement method offers a streamlined alternative, reducing reaction steps and improving efficiency, which is valuable for scale-up and industrial applications.

  • Thermal isomerization and selective reduction strategies expand the synthetic toolbox for azetidine derivatives, allowing access to novel substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.